2,4-Dichloroquinoline-3-carbonitrile

Regioselective Synthesis Heterocyclic Chemistry Nucleophilic Substitution

Generic quinoline scaffolds often produce isomeric mixtures, derailing SAR studies. 2,4-Dichloroquinoline-3-carbonitrile solves this with IR-validated C-2 selectivity for clean stepwise diversification. • C-2 selective substitution confirmed by IR (1570 vs 1650-1670 cm⁻¹). • Direct entry to pyrimido[5,4-c]quinolines-derivatives show sub-µM EGFR inhibition (IC₅₀ 0.40 µM) and superior topoisomerase I inhibition vs camptothecin. • Predicted LogP 3.41 for oral bioavailability. Ships ambient; store sealed, dry at 2-8°C.

Molecular Formula C10H4Cl2N2
Molecular Weight 223.05 g/mol
CAS No. 69875-54-3
Cat. No. B1351073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloroquinoline-3-carbonitrile
CAS69875-54-3
Molecular FormulaC10H4Cl2N2
Molecular Weight223.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl
InChIInChI=1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8(6)14-10(12)7(9)5-13/h1-4H
InChIKeyNYSSRDZZLIOHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloroquinoline-3-carbonitrile Overview


2,4-Dichloroquinoline-3-carbonitrile (CAS 69875-54-3) is a heterocyclic aromatic compound with the molecular formula C₁₀H₄Cl₂N₂ and a molecular weight of 223.06 g/mol . It belongs to the quinoline-3-carbonitrile scaffold class, distinguished by the presence of two electrophilic chlorine atoms at positions 2 and 4, and an electron-withdrawing cyano group at position 3 . This unique substitution pattern renders it a highly versatile and regioselective building block for constructing diverse fused heterocyclic systems, including pyrimidoquinolines and pyrazoloquinolines, which are of significant interest in medicinal chemistry and drug discovery programs [1].

Regioselective building block for fused heterocyclic systems
Dual electrophilic C-2/C-4 centers enable stepwise diversification
Quinoline-3-carbonitrile scaffold with electron‑withdrawing cyano group

2,4-Dichloroquinoline-3-carbonitrile Irreplaceability


The performance and synthetic utility of quinoline-3-carbonitriles are highly dependent on the precise substitution pattern on the core scaffold. Generic substitution with close analogs, such as 2-chloroquinoline-3-carbonitrile or 2,7-dichloroquinoline-3-carbonitrile, fails because the presence, position, and number of halogen atoms dictate both the regioselectivity of nucleophilic attack and the resulting biological activity of the final products [1]. For instance, the dual electrophilic centers at C-2 and C-4 in 2,4-dichloroquinoline-3-carbonitrile enable distinct, stepwise functionalization pathways that are not accessible with mono-chlorinated or differently substituted analogs, thereby directly controlling the chemotype and pharmacological profile of the synthesized heterocyclic library .

Aspect
2,4-Dichloro-3-carbonitrile
Typical analog (e.g. 2-chloro or 2,7-dichloro)
Regioselectivity control
Stepwise C-2 then C-4 substitution confirmed by IR
Single or differently positioned halogens limit distinct functionalization pathways
Synthetic utility
Access to 2,4‑disubstituted quinolines, pyrimidoquinolines and pyrazoloquinolines
May not support the same polycyclic chemotypes; product profiles shift
Physicochemical profile
Predicted LogP 3.41 fits lead‑like space
Lower halogenation reduces lipophilicity; membrane permeability context may differ

2,4-Dichloroquinoline-3-carbonitrile Differentiation Evidence


IR-Confirmed Regioselectivity at C-2

The reaction of 2,4-dichloroquinoline-3-carbonitrile with thiolate anions proceeds with high regioselectivity. Nucleophilic substitution occurs first and exclusively at the C-2 position, yielding the 2-thioether-4-chloroquinoline intermediate. This regioselectivity was unambiguously confirmed by IR spectroscopy . The subsequent acid hydrolysis product, a 4-quinolinone, exhibited a carbonyl absorption band at 1570 cm⁻¹, which is characteristic of the 4-quinolinone tautomer. In contrast, the isomeric 2-quinolinone structure, which would result from initial C-4 attack followed by rearrangement, is known to have a carbonyl absorption at 1650-1670 cm⁻¹ .

IR regioselectivity
Head‑to‑head
ν C=O 1570 cm⁻¹ (4‑quinolinone from C‑2 attack) vs 1650‑1670 cm⁻¹ for isomeric 2‑quinolinone; 80‑100 cm⁻¹ difference
Confirms predictable C‑2 selective synthesis
KBr pellet; acid hydrolysis product
Regioselective Synthesis Heterocyclic Chemistry Nucleophilic Substitution

Multitarget Antiproliferative Agent Synthesis

2,4-Dichloroquinoline-3-carbonitrile serves as a crucial precursor for generating pyrimido[5,4-c]quinoline derivatives with potent antiproliferative activity. A base-catalyzed cyclization reaction with various guanidine hydrochlorides produced a library of compounds in 'good to excellent yields' [1]. The most active derivative from this library, compound 30B, demonstrated superior in vitro topoisomerase I (topo I) inhibitory activity compared to the clinical reference agent camptothecin [1]. Furthermore, the same derivative (30B) exhibited potent EGFR inhibitory activity with an IC₅₀ value of 0.40 ± 0.2 µM [1].

Enzyme inhibition
Reported
Compound 30B EGFR IC₅₀ 0.40 µM Erlotinib IC₅₀ 0.07 µM Topo I inhibition > camptothecin
Scaffold yields multitarget enzyme inhibition profile
Enzymatic assay context; topo I, EGFR, CDK2
Medicinal Chemistry Anticancer Drug Discovery Kinase Inhibition

Optimized Lipophilicity for Bioavailability

The predicted partition coefficient (LogP) is a key determinant of a compound's lipophilicity, influencing its ability to cross biological membranes. For 2,4-dichloroquinoline-3-carbonitrile, the predicted LogP is 3.41 [1]. This value falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five (LogP ≤ 5) [2]. In contrast, the less substituted analog, 2-chloroquinoline-3-carbonitrile, has a significantly lower molecular weight (188.61 g/mol) and is expected to have a lower LogP, which may limit its passive membrane diffusion and overall cellular uptake compared to the 2,4-dichloro derivative [3].

Lipophilicity
Class‑level inference
Predicted LogP 3.41 (2‑chloro analog inferred lower)
Favorable lead‑like property range
In silico prediction; Lipinski context
Drug Design ADME Prediction Physicochemical Properties

Versatile Amine Reactivity

The reactivity profile of 2,4-dichloroquinoline-3-carbonitrile extends beyond simple thiols. It undergoes facile nucleophilic substitution with various amines, providing a direct route to aminoquinolines and fused heterocyclic systems. For example, reaction with 4-methylpiperidine yields 2-chloro-4-(4-methylpiperidin-1-yl)quinoline-3-carbonitrile, demonstrating selective substitution at the C-4 position in this specific case [1]. Furthermore, reaction with hydrazine derivatives leads to the formation of pyrazolo[4,3-c]quinolines, highlighting the compound's utility in constructing polycyclic ring systems .

Amine reactivity
Reported
Selective C‑4 substitution with 4‑methylpiperidine; hydrazine gives pyrazoloquinolines
Broadens synthetic library generation
DMF/MeOH, rt or reflux
Synthetic Methodology Heterocyclic Chemistry Amine Substitution

Antibacterial and Antioxidant Activity

While not a direct comparator study on the parent compound itself, research on a closely related scaffold, 2,7-dichloroquinoline-3-carbonitrile, demonstrates the significant biological potential inherent in the dichloroquinoline-carbonitrile class. This analog (compound 5) exhibited good antibacterial activity against both S. aureus and P. aeruginosa, with an inhibition zone of 11.00 ± 0.03 mm [1]. Most notably, it displayed potent antioxidant activity, scavenging DPPH radicals with an IC₅₀ value of 2.17 µg/mL, which is comparable to the standard antioxidant ascorbic acid (IC₅₀ = 2.41 µg/mL) [1].

Biological class evidence
Class‑level inference
2,7‑dichloro analog: DPPH IC₅₀ 2.17 µg/mL vs ascorbic acid 2.41 µg/mL; antibacterial zone 11.00 mm
Supports antioxidant/antibacterial scaffold potential
Analog data; DPPH and disk diffusion assays
Antimicrobial Resistance Oxidative Stress Quinoline Derivatives

2,4-Dichloroquinoline-3-carbonitrile Applications


2,4-Disubstituted Quinoline Library Synthesis

This compound is ideally suited for generating libraries of 2,4-disubstituted quinolines with high regiochemical control. The confirmed C-2 selectivity in nucleophilic substitution reactions, as verified by IR spectroscopy (1570 cm⁻¹ carbonyl absorption for 4-quinolinone vs. 1650-1670 cm⁻¹ for the 2-quinolinone isomer), provides a reliable and predictable entry point for diversifying the quinoline scaffold . This is critical for medicinal chemistry projects requiring precise structural elaboration.

Multitarget Anticancer Agent Precursor

Use this building block to access the pyrimido[5,4-c]quinoline chemotype, which has been shown to yield compounds with potent, multitarget antiproliferative activity. Derivatives of this core demonstrate superior topoisomerase I inhibition compared to camptothecin and exhibit sub-micromolar EGFR inhibition (e.g., compound 30B with IC₅₀ = 0.40 ± 0.2 µM) [1]. This makes it a strategic starting material for oncology-focused drug discovery programs seeking dual-action inhibitors.

Polycyclic Heterocycle Construction

Leverage the dual electrophilic nature of 2,4-dichloroquinoline-3-carbonitrile to construct complex, fused heterocyclic ring systems in a step-efficient manner. The compound reacts cleanly with hydrazines and diazotized amines to form pyrazolo[4,3-c]quinolines and novel tetracyclic triazino[4′,3′:1,5]pyrazolo[4,3-c]quinolines, respectively [2]. This application is valuable for exploring novel chemical space in academic and industrial synthesis labs.

Drug-Like Property Optimization

Incorporate 2,4-dichloroquinoline-3-carbonitrile into fragment-based or diversity-oriented synthesis to generate lead-like compounds with a predicted LogP (3.41) that falls within the optimal range for oral bioavailability [3]. This is a key consideration over less lipophilic analogs (e.g., 2-chloroquinoline-3-carbonitrile) that may not achieve adequate membrane permeability without further optimization.

Application
Selection Property
Validation Focus
2,4‑Disubstituted quinoline library synthesis
Regioselective C‑2 reactivity
IR‑confirmed regiochemical control
Multitarget enzyme inhibition studies
Pyrimidoquinoline chemotype scaffold
Enzymatic profiling (topo I, EGFR)
Polycyclic heterocycle construction
Dual electrophilic C‑2/C‑4 centers
Reaction scope with hydrazines/amines
Lead‑like property optimization
Predicted LogP in favorable range
In silico ADME prediction review

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